![molecular formula C13H8ClN3O5 B4749345 N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide](/img/structure/B4749345.png)
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide
Overview
Description
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide, also known as CNP-NB, is a chemical compound that has been used in scientific research for its potential pharmacological properties. CNP-NB is a member of the nitrobenzamide family, which has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The purpose of
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can lead to DNA damage and cell death. N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of PARP and topoisomerase II, which leads to DNA damage and cell death. N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which suggests that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide in lab experiments is its potential as a pharmacological agent for the treatment of cancer and inflammation. N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide has been shown to exhibit anti-cancer and anti-inflammatory properties in vitro, which suggests that it may have potential as a therapeutic agent. One limitation of using N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide in lab experiments is its potential toxicity. N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide has been shown to exhibit cytotoxicity in some cell lines, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide. One direction is to further investigate its potential as a pharmacological agent for the treatment of cancer and inflammation. This could involve in vivo studies to determine its efficacy and toxicity in animal models. Another direction is to investigate its mechanism of action in more detail, particularly its effects on DNA synthesis and repair. This could involve the use of biochemical and biophysical techniques to study the interaction of N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide with enzymes involved in DNA synthesis and repair. Finally, future directions could involve the synthesis of analogs of N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide to determine their potential pharmacological properties.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide has been studied for its potential pharmacological properties, particularly its anti-cancer and anti-inflammatory effects. In vitro studies have shown that N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which suggests that it may have potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-11-5-4-9(7-12(11)17(21)22)15-13(18)8-2-1-3-10(6-8)16(19)20/h1-7H,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURIDSMTOITGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.